molecular formula C11H16ClNO B12985628 [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

Cat. No.: B12985628
M. Wt: 213.70 g/mol
InChI Key: IFJZRGAXJZZOHL-NDXYWBNTSA-N
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Description

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of oxolane, featuring a phenyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves the reaction of (2S,3R)-2-phenyloxolan-3-ylmethanol with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is utilized in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R)-3-methyl-2-oxolanyl]methanamine hydrochloride
  • [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-Leu hydrochloride

Uniqueness

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a methanamine group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1

InChI Key

IFJZRGAXJZZOHL-NDXYWBNTSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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